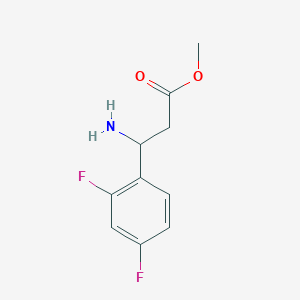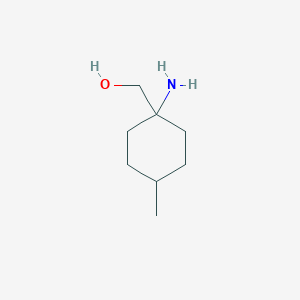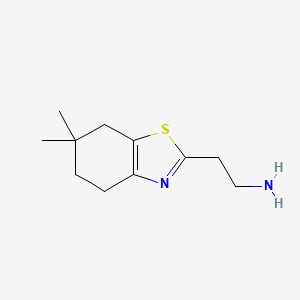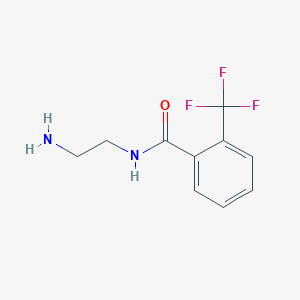![molecular formula C10H13NO3S B13178454 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and morpholine, a six-membered ring containing both oxygen and nitrogen. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization, column chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carboxylic acid.
Reduction: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mécanisme D'action
The exact mechanism of action of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Morpholin-4-yl)thiophene-2-carboxaldehyde: Similar structure but lacks the hydroxymethyl group.
4-(Morpholin-4-yl)thiophene-2-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
4-Methyl-2-morpholin-4-yl-thiazole-5-carbaldehyde: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and morpholine groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
4-[2-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-9-4-11(1-2-14-9)8-3-10(6-13)15-7-8/h3,6-7,9,12H,1-2,4-5H2 |
Clé InChI |
TYQPRPZRAACFIX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1C2=CSC(=C2)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


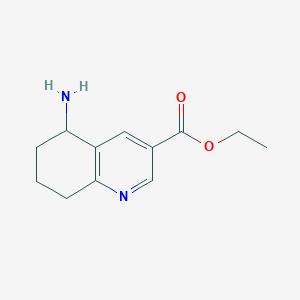
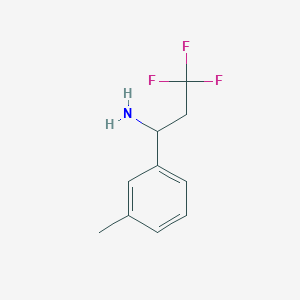
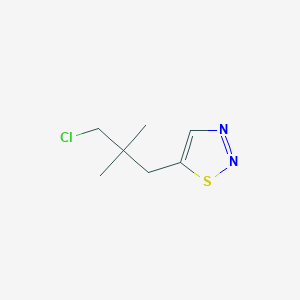
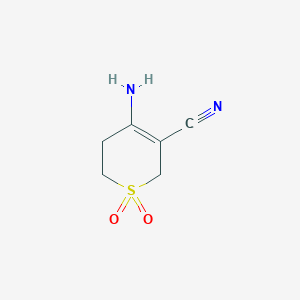
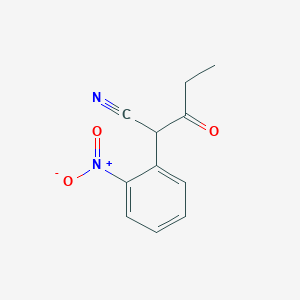
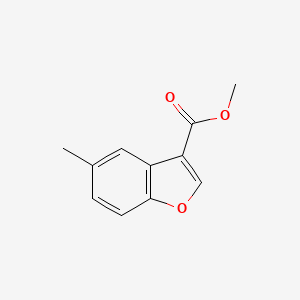

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
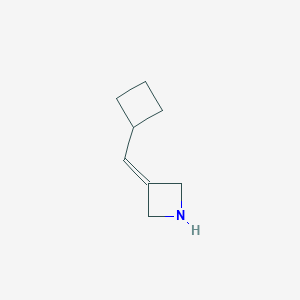
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
